N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride is a chemical compound with the CAS Number 190850-48-7. It is characterized by its complex molecular structure, which includes a chloroethyl group and multiple methoxy groups attached to a benzeneethanamine backbone. The molecular formula of this compound is , and it has a molecular weight of approximately 294.22 g/mol . This compound is primarily utilized in research settings as an intermediate for synthesizing other bioactive compounds, particularly in medicinal chemistry.
The synthesis of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride typically involves multi-step organic reactions. A common method includes the reaction of appropriate amines with chloroethyl derivatives under controlled conditions.
The molecular structure of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride can be represented as follows:
CO[C@@H]1OC([C@H](OCc2ccccc2)C(OCc3ccccc3)C1OCc4ccccc4)C(=O)OCc5ccccc5
InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3/t30-,31?,32?,33?,35-/m1/s1
.The accurate mass of the compound is approximately 568.246 g/mol, highlighting its complexity compared to simpler analogs.
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride can participate in several chemical reactions due to its functional groups:
These reactions are significant for the compound's reactivity profile and potential applications in synthetic organic chemistry.
The mechanism of action for N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride primarily involves its interaction with biological systems at the molecular level.
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride finds applications primarily in scientific research:
This compound's multifaceted properties and applications underscore its importance in both academic and pharmaceutical research contexts.
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: